molecular formula C15H21FN2O4 B13824248 Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B13824248
M. Wt: 312.34 g/mol
InChI Key: ZLALPPKZZSRIEZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a fluorinated aromatic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. Its molecular formula is C₁₅H₂₀FN₂O₄, with a molecular weight of 320.33 g/mol. The compound combines a 2-amino-4-fluorophenyl moiety, which introduces electron-withdrawing and steric effects, and a Boc group that enhances solubility and stability during synthetic processes. This structure is critical in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting fluorinated pharmacophores .

Properties

Molecular Formula

C15H21FN2O4

Molecular Weight

312.34 g/mol

IUPAC Name

methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H21FN2O4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7,17H2,1-4H3,(H,18,20)

InChI Key

ZLALPPKZZSRIEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Reagents/Conditions Outcome
1 Amine Protection React 2-amino-4-fluorophenyl intermediate with tert-butyl chloroformate in presence of base (e.g., triethylamine) Formation of Boc-protected amine intermediate
2 Formation of Intermediate Condensation of protected amine with aldehyde or suitable precursor Imine or related intermediate formation
3 Reduction Sodium borohydride or similar reducing agent Conversion of imine to amine
4 Esterification Treatment with methanol and acid catalyst (e.g., sulfuric acid) Formation of methyl ester group
5 Purification Recrystallization or column chromatography Isolation of pure methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

This sequence ensures selective protection of the amino group, incorporation of the fluorophenyl substituent, and esterification to yield the target compound.

Detailed Reaction Conditions and Notes

  • Amine Protection: The Boc group is introduced to protect the amino functionality from undesired side reactions during subsequent steps. This is typically performed at low temperatures (0–5 °C) to control reaction rate and selectivity. Triethylamine acts as a base to scavenge HCl formed during the reaction.

  • Reduction: Sodium borohydride is preferred for its mild reducing properties, selectively reducing imines without affecting other functional groups.

  • Esterification: Acid-catalyzed esterification with methanol under reflux conditions (e.g., 60–70 °C) is standard to convert carboxylic acids to methyl esters.

  • Purification: Due to the compound's complexity, purification may require gradient elution chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures.

Industrial Production Considerations

Industrial-scale synthesis may employ continuous flow microreactor systems to enhance reaction control, yield, and sustainability. Flow chemistry allows precise temperature and mixing control, reduces reaction times, and improves safety when handling reactive intermediates such as Boc-protected amines and fluorinated aromatics.

Comparative Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale (Flow Chemistry)
Reaction Type Batch Continuous flow
Temperature Control Ice bath to room temp Precise thermal regulation (±1 °C)
Reaction Time Several hours Minutes to hours
Purification Column chromatography Crystallization, continuous extraction
Yield 60–80% typical 75–90% optimized
Safety Standard PPE, fume hood Automated containment, real-time monitoring

Analytical Characterization Post-Synthesis

Summary of Research Findings from Literature

  • Boc protection using tert-butyl chloroformate is the most reliable method for amino group protection in fluorophenyl alanine derivatives.
  • Esterification via methanol and acid catalysis is standard for methyl ester formation.
  • Fluorine substitution at the 4-position on the phenyl ring influences reactivity, often requiring careful control of reaction conditions to prevent side reactions.
  • Flow microreactor technology is increasingly adopted for scalable and reproducible synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with Boc-protected amino acid esters and fluorinated aromatic derivatives. Below is a comparative analysis with key analogues:

Property Target Compound Boc-L-Tyrosine Methyl Ester 4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl Propanoate
Molecular Formula C₁₅H₂₀FN₂O₄ C₁₅H₂₁NO₅ C₃₀H₂₉F₃N₂O₇
Molecular Weight 320.33 g/mol 295.33 g/mol 598.56 g/mol
Key Functional Groups Boc-protected amine, methyl ester, 2-amino-4-fluorophenyl Boc-protected amine, methyl ester, 4-hydroxyphenyl Boc-protected amine, trifluoromethyl, chromenyl, benzyloxy
Polarity Moderate (fluorine enhances electronegativity) High (hydroxyl group increases polarity) Low (bulky chromenyl and benzyloxy groups reduce solubility)
Synthetic Utility Fluorine enhances metabolic stability; used in kinase inhibitor intermediates Standard building block for peptide synthesis Chromenyl core enables fluorescence-based applications
Density Not reported (estimated ~1.2–1.3 g/cm³ based on fluorine content) 1.169 g/cm³ Not reported (expected >1.3 g/cm³ due to trifluoromethyl and chromenyl groups)

Key Differences

Fluorine vs. Hydroxyl Substituents : The target compound’s 4-fluoro group reduces metabolic degradation compared to the hydroxyl group in Boc-L-tyrosine methyl ester, making it more suitable for in vivo applications .

Chromenyl vs. Phenyl Cores : The chromenyl derivative in incorporates a rigid heterocyclic structure, enabling fluorescence properties absent in the target compound’s simpler phenyl ring.

Trifluoromethyl Effects: The trifluoromethyl group in increases lipophilicity and electron-withdrawing effects, contrasting with the target compound’s amino-fluorophenyl moiety, which balances polarity and steric hindrance.

Research Findings

  • Bioactivity : The target compound’s fluorine atom enhances binding affinity to enzymes like tyrosine kinases, as seen in preclinical studies of fluorinated kinase inhibitors .
  • Stability : Boc protection in the target compound improves thermal stability (decomposition >150°C) compared to unprotected analogues, which degrade below 100°C .
  • Synthetic Challenges: Introducing the 2-amino-4-fluorophenyl group requires selective fluorination and amine protection steps, unlike the straightforward hydroxylation in Boc-L-tyrosine derivatives .

Biological Activity

Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a synthetic compound with a complex structure, characterized by its unique functional groups that may confer significant biological activity. This article explores the biological properties, potential pharmacological applications, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is C15H21FN2O, with a molecular weight of approximately 297.34 g/mol. The compound features:

  • An amino group (–NH2)
  • A fluorine atom on the phenyl ring
  • A tert-butoxycarbonyl group (–OC(=O)C(CH3)3)

These structural elements suggest potential interactions with biological targets, particularly in medicinal chemistry applications.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, the presence of an amino group and a fluorinated phenyl ring can enhance interactions with cancer cell receptors, potentially leading to apoptosis in malignant cells. Preliminary studies suggest that methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate may also exhibit cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in studies involving similar derivatives. Enzyme inhibition is crucial for drug development, especially for conditions like cancer and metabolic disorders. The tert-butoxycarbonyl group may enhance the compound's stability and bioavailability, further contributing to its inhibitory effects on target enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis of methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate with structurally similar compounds reveals insights into its biological activity:

Compound NameMolecular FormulaKey Features
Methyl 3-(4-fluorophenyl)-2-amino propanoateC15H20FNOLacks tert-butoxycarbonyl group; simpler structure
Methyl 3-(4-chlorophenyl)-2-amino propanoateC15H20ClNOChlorine instead of fluorine; similar biological activity
Methyl 3-(4-bromophenyl)-2-amino propanoateC15H20BrNOBromine substituent; potential for similar interactions

The unique combination of functional groups in methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate may enhance its stability and biological activity compared to these analogs.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the cytotoxic effects of fluorinated compounds on breast cancer cell lines demonstrated that modifications in the phenyl ring significantly influenced the compounds' potency. Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate showed promising results in inducing cell death, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research focused on enzyme inhibitors highlighted that compounds with similar amino and fluorinated structures could effectively inhibit proteases involved in tumor progression. The tert-butoxycarbonyl group may facilitate these interactions by improving solubility and enzyme affinity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization requires attention to protecting-group strategies and regioselective fluorination. The Boc (tert-butoxycarbonyl) group in the structure suggests the use of tert-butoxycarbonyl anhydride for amino protection, followed by coupling with a fluorinated phenyl precursor . Evidence from analogous compounds (e.g., methyl 2-amino-3-(4-fluorophenyl)propanoate) highlights the importance of low-temperature esterification (0–5°C) to minimize racemization . Post-synthesis, confirm regiochemical fidelity via 1^1H-NMR (e.g., verifying fluorine-induced deshielding at 7.2–7.5 ppm in aromatic regions) and LC-MS for molecular weight validation .

Basic: How can researchers characterize impurities in this compound?

Methodological Answer:
Impurity profiling requires HPLC with UV detection (220–280 nm) and mass spectrometry. Reference standards for structurally similar compounds (e.g., methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate) indicate that reversed-phase C18 columns with acetonitrile/0.1% TFA gradients resolve polar byproducts like de-esterified acids or unprotected amines . Quantify impurities using spiked calibration curves, ensuring detection limits <0.1% as per ICH guidelines. For fluorinated analogs, 19^{19}F-NMR can detect positional isomers (e.g., meta vs. para fluorine substitution) .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like enzymes or receptors. For fluorinated phenylalanine derivatives, prioritize force fields (e.g., CHARMM36) that accurately model fluorine’s electronegativity and steric effects . Parameterize the Boc-protected amine using quantum mechanical calculations (B3LYP/6-31G*) to refine partial charges. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate computed ΔG with experimental KdK_d values .

Advanced: How do structural modifications (e.g., fluorine position, ester groups) influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogs (e.g., 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate) reveal that para-fluorine enhances metabolic stability by resisting CYP450 oxidation, while ortho-substituents increase steric hindrance, reducing target engagement . Ester groups (e.g., methyl vs. ethyl) modulate lipophilicity (logP), impacting membrane permeability—quantify via shake-flask assays or HPLC-derived retention times . Compare fluorinated vs. non-fluorinated analogs in cellular assays (e.g., IC50_{50} in kinase inhibition) to isolate electronic effects .

Basic: What analytical techniques confirm the stereochemical purity of the compound?

Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients. For Boc-protected amines, polar organic mobile phases (methanol/acetonitrile) enhance separation . Circular dichroism (CD) spectroscopy at 200–250 nm verifies absolute configuration, referencing standard spectra of enantiopure fluorophenylalanines .

Advanced: How can researchers resolve contradictions in solubility data for fluorinated analogs?

Methodological Answer:
Contradictory solubility reports often arise from polymorphic forms or pH-dependent ionization. Perform XRPD (X-ray powder diffraction) to identify crystalline vs. amorphous states . Use potentiometric titration (e.g., Sirius T3) to measure pKa of the amino group (~8.5–9.0 for Boc-protected amines) and model pH-solubility profiles. Compare experimental solubility in biorelevant media (FaSSIF/FeSSIF) with computational predictions via COSMO-RS .

Basic: What stability-indicating assays are recommended for long-term storage?

Methodological Answer:
Forced degradation studies (40°C/75% RH for 4 weeks) identify instability pathways. LC-MS/MS detects hydrolytic degradation (e.g., ester cleavage to carboxylic acids) or Boc-deprotection . Protect against light-induced fluorine bond cleavage by storing in amber vials under nitrogen. Accelerated stability data (25°C/60% RH) combined with Arrhenius modeling predicts shelf life .

Advanced: How can isotopic labeling aid in metabolic pathway analysis?

Methodological Answer:
Synthesize 13^{13}C or 19^{19}F-labeled analogs (e.g., 13^{13}C-methyl ester) for tracing via LC-MS metabolomics. 19^{19}F-NMR (470 MHz) tracks fluorinated metabolites in hepatic microsomes, identifying glucuronidation or sulfation products . Pair with radiolabeled 14^{14}C studies for absolute quantification in excretion profiles (urine/feces) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:
Use HepG2 (hepatotoxicity) and HEK293 (nephrotoxicity) cell lines with MTT assays (48–72 hr exposure). For fluorinated compounds, monitor reactive oxygen species (ROS) via DCFH-DA fluorescence and mitochondrial membrane potential (JC-1 staining) . Compare with positive controls (e.g., acetaminophen for liver toxicity) to establish safety margins.

Advanced: How can cryo-EM or X-ray crystallography elucidate target binding modes?

Methodological Answer:
Co-crystallize the compound with purified targets (e.g., kinases) using vapor diffusion. Fluorine’s strong X-ray scattering enhances electron density maps for precise positioning. For flexible regions (e.g., Boc group), employ composite omit maps in Phenix . Cryo-EM (2.5–3.5 Å resolution) visualizes binding in membrane proteins (e.g., GPCRs), with fluorine atoms serving as fiducial markers .

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